molecular formula C17H17ClN4OS B6446964 3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640880-64-2

3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6446964
CAS No.: 2640880-64-2
M. Wt: 360.9 g/mol
InChI Key: WJKAVHLZUVOSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against certain protein kinases. Its core structure, based on a thieno[3,2-d]pyrimidine scaffold, is a well-characterized pharmacophore that effectively targets the ATP-binding site of kinases, a class of enzymes critical for cellular signaling. This specific compound is of significant interest in oncological research and investigative cell biology , where it is utilized as a chemical probe to elucidate the complex signaling pathways that drive pathological cell proliferation and survival. Researchers employ this inhibitor to study the functional consequences of kinase suppression in various in vitro and cell-based assay systems, providing valuable insights for the validation of novel therapeutic targets. The compound's design, featuring a piperidine linker and a chloropyridine moiety, is optimized for enhanced potency and selectivity, making it a critical tool for dissecting the role of specific kinases in disease models and for supporting the early stages of drug discovery.

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c18-13-9-19-5-1-15(13)23-10-12-2-6-22(7-3-12)17-16-14(4-8-24-16)20-11-21-17/h1,4-5,8-9,11-12H,2-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKAVHLZUVOSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Thieno[3,2-d]Pyrimidine Core

The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A representative method involves:

  • Condensation : Reacting 3-aminothiophene-2-carboxylates with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enamine intermediates.

  • Cyclization : Treating the enamine with hydrochloric acid or acetic anhydride to induce ring closure, yielding the thieno[3,2-d]pyrimidin-4(3H)-one.

  • Chlorination : Converting the 4-oxo group to a chloro substituent using POCl₃. For example, refluxing thieno[3,2-d]pyrimidin-4(3H)-one with POCl₃ at 115°C for 2 hours achieves quantitative conversion to 4-chlorothieno[3,2-d]pyrimidine.

Key Data :

StepReagents/ConditionsYield (%)
CyclizationHCl (conc.), reflux, 3 h85
ChlorinationPOCl₃, reflux, 2 h92

Functionalization with Piperidine

The 4-chlorothieno[3,2-d]pyrimidine undergoes nucleophilic aromatic substitution with piperidine:

  • Reaction Conditions : Heating 4-chlorothieno[3,2-d]pyrimidine with piperidine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.

  • Workup : Precipitation with ice-water followed by chromatography yields 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine.

Optimization Insight : Excess piperidine (2–3 equiv) and catalytic KI improve substitution efficiency by mitigating steric effects.

Synthesis of 3-Chloro-4-Hydroxypyridine

Ring Closure and Chlorination

A protocol adapted from CN106854177B involves:

  • Knoevenagel Condensation : Reacting dimethyl 2-oxoglutarate with triethyl orthoformate in toluene catalyzed by piperidinium acetate, yielding 4,6-dihydroxypyridine-3-carboxylate.

  • Chlorination : Treating the dihydroxypyridine with POCl₃ in N,N-dimethylaniline at reflux (105–110°C) for 5 hours, achieving 4,6-dichloropyridine-3-carboxylate.

  • Selective Etherification : Reacting the dichloro intermediate with sodium methoxide in methanol at 0°C to replace the 4-chloro group with methoxy, yielding 6-chloro-4-methoxypyridine-3-carboxylate.

Critical Note : The 3-position carboxylate stabilizes the intermediate, directing chlorination to the 4- and 6-positions.

Hydrolysis and Decarboxylation

  • Ester Hydrolysis : Treating 6-chloro-4-methoxypyridine-3-carboxylate with aqueous NaOH (2 M) at 60°C for 4 hours yields the carboxylic acid.

  • Decarboxylation : Heating the acid in quinoline at 180°C under inert atmosphere removes CO₂, producing 3-chloro-4-methoxypyridine.

Yield Comparison :

StepConditionsYield (%)
HydrolysisNaOH (2 M), 60°C, 4 h78
DecarboxylationQuinoline, 180°C, N₂, 2 h65

Coupling of the Thieno[3,2-d]Pyrimidin-4-Yl-Piperidine and 3-Chloro-4-Hydroxypyridine

Activation of the Hydroxypyridine

The hydroxyl group at position 4 of pyridine is activated for nucleophilic substitution:

  • Mitsunobu Reaction : Treating 3-chloro-4-hydroxypyridine with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, followed by reaction with (piperidin-4-yl)methanol.

  • Alternative Approach : Converting the hydroxyl group to a triflate (using triflic anhydride) enables Suzuki-Miyaura coupling with boronic ester-functionalized piperidine.

Yield Data :

MethodConditionsYield (%)
MitsunobuDEAD, PPh₃, THF, 0°C to rt, 12 h62
Triflate CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°C55

Final Assembly

The methylene linker is introduced via alkylation:

  • Alkylation : Reacting 1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-ylmethanol with 3-chloro-4-hydroxypyridine under Mitsunobu conditions (DEAD, PPh₃).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the target compound in >95% purity.

Reaction Scale-Up : Pilot studies show consistent yields (58–65%) at 100-g scale using continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit protein kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Substitutions

  • 3-[(4-Benzylpiperidin-4-yl)methoxy]pyridine (Compound 2, ): This compound shares the pyridine-methoxy-piperidine backbone but replaces the thieno[3,2-d]pyrimidine group with a benzyl substituent. The molecular weight (283.18 g/mol) is significantly lower than the target compound, likely improving solubility but reducing target specificity .
  • 3-{[4-(2-Chlorobenzyl)piperidin-4-yl]methoxy}pyridine (Compound 3, ): Similar to Compound 2 but with a 2-chlorobenzyl group, this analogue introduces halogenation, which may enhance lipophilicity and membrane permeability. However, the lack of a fused thienopyrimidine ring limits its ability to engage in π-π stacking interactions critical for binding to kinase domains .

Thieno[3,2-d]pyrimidine-Containing Analogues

  • (1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanamine (): This compound retains the thieno[3,2-d]pyrimidine-piperidine motif but replaces the methoxy-pyridine group with a methanamine.
  • 3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (): This analogue substitutes the thienopyrimidine with a sulfonyl-trifluoromethoxyphenyl group. The trifluoromethoxy group enhances lipophilicity, which may improve blood-brain barrier penetration compared to the target compound .

Pharmacologically Active Analogues

  • Neratinib Pyridine N-oxide (): A metabolite of the HER-2 inhibitor neratinib, this compound features a pyridine N-oxide linked to a chloro-aniline and quinoline system. The target compound’s thienopyrimidine group may offer similar ATP-binding site interactions but with altered selectivity .
  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (): This hybrid molecule combines thieno[2,3-d]pyrimidine with coumarin and pyrazolopyridine moieties. It demonstrates anticancer activity, suggesting that the thienopyrimidine core in the target compound could synergize with other pharmacophores for enhanced efficacy .

Comparative Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-[(4-Benzylpiperidin-4-yl)methoxy]pyridine Neratinib Pyridine N-oxide
Molecular Weight (g/mol) ~450 (estimated) 283.18 557.0
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~2.0
Hydrogen Bond Donors 1 (pyridine N) 1 3
Hydrogen Bond Acceptors 6 3 9
Solubility Low (due to aromaticity) Moderate Low

Biological Activity

3-Chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that derivatives of thienopyrimidine compounds exhibit significant cytotoxicity against cancer cells, including A549 (lung cancer) and HepG2 (hepatocellular carcinoma), with IC50 values reported as low as 0.25 μM for some derivatives .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (μM)Mechanism of Action
AntitumorA5499Inhibition of cell proliferation
AntitumorHepG20.25Regulation of AMPK phosphorylation
Cell Cycle ArrestVariousVariesInduction of senescence

The mechanisms by which 3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine exerts its effects are multifaceted:

  • Cell Proliferation Inhibition : The compound has been shown to significantly reduce cell viability in various cancer cell lines, indicating its potential as an effective anticancer agent.
  • Induction of Apoptosis : It may induce apoptosis through pathways involving caspases and mitochondrial dysfunction.
  • Cell Cycle Arrest : The compound has been linked to cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to senescence in treated cells .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

Case Study 1: In Vitro Efficacy

In vitro experiments using A549 human lung cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with alterations in cellular morphology and migration capabilities. The study concluded that the compound could effectively inhibit anchorage-independent growth, a hallmark of cancer progression .

Case Study 2: In Vivo Studies

Preclinical models have shown promising results where administration of the compound led to significant tumor reduction in xenograft models. These studies suggest that the compound may also enhance the effectiveness of existing chemotherapy agents when used in combination therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.